While the provided abstracts do not directly link Valdecoxib and vitamin D3, some studies using vitamin D3 supplementation investigated its effects on bone health, a key area influenced by vitamin D []. Considering Valdecoxib's reported impact on cellular processes and potential therapeutic applications, future research could explore:
Valdecoxib-d3 is a deuterated analog of valdecoxib, a non-steroidal anti-inflammatory drug (NSAID) primarily used as a selective cyclooxygenase-2 (COX-2) inhibitor. It was initially developed for the treatment of osteoarthritis and dysmenorrhea. Valdecoxib-d3 retains the core structure of valdecoxib but incorporates deuterium atoms, which can enhance its pharmacokinetic properties and stability in certain experimental settings.
The synthesis of valdecoxib-d3 typically involves the deuteration of specific hydrogen atoms in the valdecoxib molecule. This process can be achieved through various chemical methods, including:
The synthesis generally follows these steps:
The molecular formula for valdecoxib-d3 is , similar to that of valdecoxib, but with three hydrogen atoms replaced by deuterium. The IUPAC name for valdecoxib-d3 is 4-[3-Phenyl-5-(trideuteriomethyl)-1,2-oxazol-4-yl]benzenesulfonamide .
The molecular structure can be visualized using various chemical drawing software or databases, revealing key functional groups:
Valdecoxib-d3 participates in reactions similar to those of its non-deuterated counterpart, particularly:
Studies have shown that deuterated compounds may exhibit differences in reaction rates compared to their hydrogen counterparts, potentially leading to improved therapeutic profiles or reduced side effects .
Valdecoxib-d3 functions by selectively inhibiting the COX-2 enzyme, which is responsible for converting arachidonic acid into pro-inflammatory prostaglandins. This selective inhibition reduces inflammation and pain without significantly affecting COX-1, which protects gastric mucosa and regulates platelet function .
Research indicates that COX-2 inhibition leads to decreased levels of inflammatory mediators, providing analgesic effects in conditions like osteoarthritis and dysmenorrhea .
Valdecoxib-d3 serves primarily as a research tool in pharmacology and medicinal chemistry. Its applications include:
Isotopic labeling leverages atomic substitutions to track drug fate in vivo or alter pharmacokinetics. Deuterated analogs retain the parent compound’s biochemical activity due to nearly identical molecular geometry but exhibit distinct metabolic behaviors. Key applications include:
Deuterium’s utility extends beyond drug optimization to analytical and mechanistic studies:
Table 2: Metabolic Applications of Deuterated Compounds
Application | Mechanism | Example |
---|---|---|
Internal Standards | Isotopic distinction in MS | Valdecoxib-d3 in bioassays |
Metabolic Rate Reduction | KIE on rate-limiting CYP steps | Deutetrabenazine (CYP2D6) |
Metabolic Shunt Prevention | Blocking toxic pathways | Fludalanine (toxic metabolite) |
Valdecoxib-d3 (4-[3-phenyl-5-(trideuteriomethyl)-1,2-oxazol-4-yl]benzenesulfonamide; CAS 1219794-90-7) exemplifies deuterium’s strategic role in pharmaceutical research. This analog replaces Valdecoxib’s methyl group (-CH3) with a trideuteriomethyl group (-CD3), increasing molecular weight from 314.36 Da to 317.38 Da [1] [6] [9].
Biochemical and Analytical Features:
Figure 1: Structural Comparison of Valdecoxib and Valdecoxib-d3
Valdecoxib: -CH₃ group Valdecoxib-d3: -CD₃ group
Research Applications:
Table 3: Key Characteristics of Valdecoxib-d3
Property | Specification |
---|---|
Molecular Formula | C₁₆H₁₁D₃N₂O₃S |
CAS Number | 1219794-90-7 |
Purity | ≥98 atom % D |
Primary Use | Mass spectrometry internal standard |
COX-2 Selectivity | IC50 = 5 nM (identical to Valdecoxib) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7